molecular formula C7H5F2NO B11921026 (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine

(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine

Cat. No.: B11921026
M. Wt: 157.12 g/mol
InChI Key: PGWOZJHFLGQGDU-WMZJFQQLSA-N
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Description

(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine typically involves the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mildly acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:

2,6-difluorobenzaldehyde+hydroxylamine hydrochlorideThis compound\text{2,6-difluorobenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} 2,6-difluorobenzaldehyde+hydroxylamine hydrochloride→this compound

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pH adjustments. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry:

  • Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

  • (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
  • (NZ)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine
  • (NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine

Uniqueness:

  • The presence of difluorophenyl moiety imparts unique electronic properties, making it more reactive in certain chemical reactions.
  • The compound’s ability to form stable imine bonds distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4-

InChI Key

PGWOZJHFLGQGDU-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N\O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F

Origin of Product

United States

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